7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dodecyl chain, an isopropylsulfanyl group, and a methyl group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a dodecyl halide, followed by the introduction of the isopropylsulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the purine core to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine core, potentially leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various functionalized purine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring purines makes it a candidate for investigating interactions with enzymes and receptors involved in various biochemical pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with purine receptors and enzymes suggests it may have activity as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as purine receptors and enzymes. The compound’s structure allows it to mimic or inhibit the activity of natural purines, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-dodecyl-8-(hexylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-dodecyl-8-(hexadecylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Uniqueness
Compared to similar compounds, 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the isopropylsulfanyl group. This functional group imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. These unique features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-dodecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16(2)3)24(4)20(27)23-19(17)26/h16H,5-15H2,1-4H3,(H,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPOHSIZENIBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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